molecular formula C24H25FN2O2S B11595045 (5Z)-3-cyclohexyl-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxoimidazolidin-4-one

(5Z)-3-cyclohexyl-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B11595045
M. Wt: 424.5 g/mol
InChI Key: SYJQFDUZDXJXMY-QNGOZBTKSA-N
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Description

(5Z)-3-CYCLOHEXYL-5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexyl group, a fluorophenyl group, and a sulfanylideneimidazolidinone core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-CYCLOHEXYL-5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, including the formation of the imidazolidinone core, the introduction of the cyclohexyl and fluorophenyl groups, and the final methylidene modification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-CYCLOHEXYL-5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-CYCLOHEXYL-5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a probe for investigating cellular processes and signaling pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its efficacy in treating various diseases, including cancer and inflammatory conditions, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, (5Z)-3-CYCLOHEXYL-5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-CYCLOHEXYL-5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-CYCLOHEXYL-5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of a cyclohexyl group, a fluorophenyl group, and a sulfanylideneimidazolidinone core

Properties

Molecular Formula

C24H25FN2O2S

Molecular Weight

424.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C24H25FN2O2S/c1-26-21(23(28)27(24(26)30)20-8-3-2-4-9-20)15-18-7-5-6-10-22(18)29-16-17-11-13-19(25)14-12-17/h5-7,10-15,20H,2-4,8-9,16H2,1H3/b21-15-

InChI Key

SYJQFDUZDXJXMY-QNGOZBTKSA-N

Isomeric SMILES

CN1/C(=C\C2=CC=CC=C2OCC3=CC=C(C=C3)F)/C(=O)N(C1=S)C4CCCCC4

Canonical SMILES

CN1C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)F)C(=O)N(C1=S)C4CCCCC4

Origin of Product

United States

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